molecular formula C25H17FN2O3S2 B382976 2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 379236-82-5

2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B382976
CAS No.: 379236-82-5
M. Wt: 476.5g/mol
InChI Key: OLSJDWIPXVBQAE-UHFFFAOYSA-N
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Description

2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H17FN2O3S2 and its molecular weight is 476.5g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. Its unique structure, featuring a thieno[2,3-d]pyrimidin core with various functional groups, suggests diverse pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN2O2SC_{21}H_{17}FN_2O_2S. The presence of the 4-fluorophenyl and 5-methylfuran moieties contributes to its chemical reactivity and biological properties. The thieno[2,3-d]pyrimidin framework is known for its role in various biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes:

  • Enzyme Inhibition : The compound may inhibit kinases or other enzymes implicated in cancer proliferation and fungal infections.
  • Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to inflammation and cancer.

Anticancer Properties

Recent research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, structural analogs have shown efficacy against various cancer cell lines, including leukemia and solid tumors.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.5
HCT116 (Colon)8.3
A549 (Lung)12.0

Antifungal Activity

The compound has also been investigated for its antifungal properties, particularly against drug-resistant strains of Candida albicans. In vitro studies have demonstrated that it can inhibit the growth of these fungi by targeting specific kinases involved in their metabolism.

Case Studies

  • Study on Anticancer Activity :
    A study published in a peer-reviewed journal examined the effects of several thieno[2,3-d]pyrimidin derivatives on cancer cell lines. The results showed that compounds with similar structures to the target compound significantly inhibited cell proliferation through apoptosis induction mechanisms .
  • Antifungal Research :
    Another study focused on the antifungal potential of structurally related compounds against Candida albicans. The findings highlighted the importance of targeting the Yck2 protein, which plays a crucial role in fungal morphogenesis and resistance mechanisms .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O3S2/c1-15-7-12-21(31-15)19-13-32-23-22(19)24(30)28(18-5-3-2-4-6-18)25(27-23)33-14-20(29)16-8-10-17(26)11-9-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSJDWIPXVBQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.